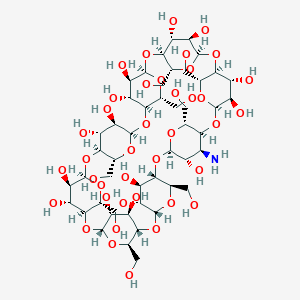
2-Fluoro-4-isopropylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-isopropylpyridin-3-amine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of pyridine and has a fluorine atom attached to it, which makes it highly reactive and useful in various research applications.
Mechanism Of Action
The mechanism of action of 2-Fluoro-4-isopropylpyridin-3-amine is not fully understood. However, it is believed that this compound acts as a modulator of neurotransmitter receptors in the brain. It has been shown to bind to various receptors such as the nicotinic acetylcholine receptor and the GABA receptor, which are involved in the regulation of various physiological processes.
Biochemical And Physiological Effects
2-Fluoro-4-isopropylpyridin-3-amine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can lead to increased alertness and cognitive function. It has also been shown to have anxiolytic and anticonvulsant effects, which can be useful in the treatment of anxiety disorders and epilepsy.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Fluoro-4-isopropylpyridin-3-amine in lab experiments include its high reactivity, unique properties, and ability to modulate neurotransmitter receptors in the brain. However, the limitations of using this compound include its high cost, complex synthesis method, and potential toxicity.
Future Directions
There are many future directions for the use of 2-Fluoro-4-isopropylpyridin-3-amine in scientific research. One area of interest is the development of new drugs and therapies for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the study of neurotransmitters and their receptors in the brain, which could lead to a better understanding of various neurological disorders. Additionally, the development of new synthesis methods and purification techniques could make this compound more accessible and cost-effective for use in scientific research.
Synthesis Methods
The synthesis of 2-Fluoro-4-isopropylpyridin-3-amine involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2,4-dichloropyridine with sodium fluoride in the presence of a catalyst to produce 2-fluoro-4-chloropyridine. This intermediate is then reacted with isopropylamine in the presence of a reducing agent to produce 2-Fluoro-4-isopropylpyridin-3-amine. The final product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-Fluoro-4-isopropylpyridin-3-amine has been widely used in scientific research due to its unique properties. This compound has been used in the development of new drugs and therapies for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the study of neurotransmitters and their receptors in the brain.
properties
CAS RN |
173435-45-5 |
|---|---|
Product Name |
2-Fluoro-4-isopropylpyridin-3-amine |
Molecular Formula |
C8H11FN2 |
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-fluoro-4-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C8H11FN2/c1-5(2)6-3-4-11-8(9)7(6)10/h3-5H,10H2,1-2H3 |
InChI Key |
ZMQZBNABOQHFEB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=NC=C1)F)N |
Canonical SMILES |
CC(C)C1=C(C(=NC=C1)F)N |
synonyms |
3-Pyridinamine,2-fluoro-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)











